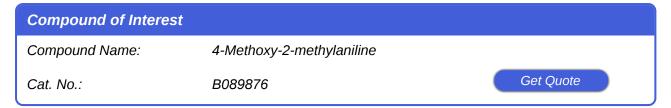


4-Methoxy-2-methylaniline: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a versatile substituted aniline that serves as a crucial building block in various fields of organic synthesis.[1] Its unique structural features, including an electron-donating methoxy group and a methyl group on the aromatic ring, impart specific reactivity and make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, key reactions, and applications of **4-methoxy-2-methylaniline**, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for seminal reactions are provided to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-methoxy-2-methylaniline** is essential for its effective use in organic synthesis. The following tables summarize its key physicochemical and spectroscopic data.



Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	Brick red crystals or liquid	[2]
Melting Point	13-14 °C	[2]
Boiling Point	249.4 °C at 760 mmHg	[2]
Density	1.065 g/cm ³	[2]
Refractive Index	n20/D 1.565	[2]
Solubility	Soluble in organic solvents; insoluble in water	[2]

Spectroscopic Data	Interpretation	
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons.	
¹³ C NMR	Resonances for aromatic carbons, methoxy carbon, and methyl carbon.	
IR	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy group, and C=C stretching of the aromatic ring.	
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.	

Core Synthetic Applications

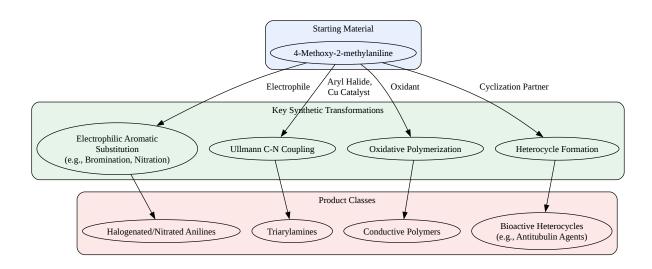
4-Methoxy-2-methylaniline is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Its



reactivity is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

Synthesis of Bioactive Heterocycles

A significant application of **4-methoxy-2-methylaniline** is in the synthesis of nitrogen-containing heterocyclic compounds, many of which exhibit potent biological activity. A notable example is its use in the synthesis of potent antitubulin agents. While the direct use of **4-methoxy-2-methylaniline** is not detailed, its close derivative, 4-methoxy-N-methylaniline, is a key intermediate in the synthesis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a compound with significant anticancer properties.



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Synthesis of Triarylamine-Based Materials

4-Methoxy-2-methylaniline is a key monomer in the synthesis of triarylamine-based polymers. These polymers are of significant interest in materials science due to their excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the **4-methoxy-2-methylaniline** unit allows for the fine-tuning of the electronic and optical properties of the resulting polymers.

Key Experimental Protocols

This section provides detailed experimental procedures for key reactions involving **4-methoxy- 2-methylaniline** and its derivatives.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Illustrative Heterocycle Synthesis)

This protocol, starting from the related 4-methoxyaniline, illustrates a typical sequence for the synthesis of a complex heterocyclic system.

Reaction Scheme: 4-Methoxyaniline → 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (multistep)

Step 1: Cyclization

- Reagents: 4-Methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid.
- Procedure: A mixture of 4-methoxyaniline and ethyl acetoacetate is heated with polyphosphoric acid at 170 °C for 1 hour.

Step 2: Nitrification

- Reagents: Product from Step 1, Propionic acid, Nitric acid.
- Procedure: The product from the cyclization step is treated with a mixture of propionic acid and nitric acid at 125 °C for 2 hours.

Step 3: Chlorination



- Reagents: Product from Step 2, Phosphorus oxychloride, N,N-Dimethylformamide.
- Procedure: The nitrated product is heated with phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide at 110 °C for 1 hour to yield the final product.

Overall Yield: 85%[2]

Protocol 2: Electrophilic Bromination of an Aniline (General Procedure)

This protocol describes a general method for the bromination of an aniline derivative, which can be adapted for **4-methoxy-2-methylaniline**. The methoxy and methyl groups are activating and will direct the incoming electrophile.

Reaction Scheme: Ar-NH₂ + NBS → Br-Ar-NH₂

Reagents:

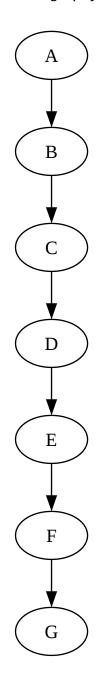
- Substituted Aniline (e.g., 4-methoxy-2-methylaniline)
- N-Bromosuccinimide (NBS)
- Solvent (e.g., Dichloromethane, Chloroform)

Procedure:

- Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
- Add N-Bromosuccinimide (typically 1.0 to 1.1 equivalents) portion-wise to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Protocol 3: Ullmann C-N Coupling (General Procedure)



This protocol outlines a general procedure for the copper-catalyzed amination of an aryl halide with an aniline, which can be adapted for **4-methoxy-2-methylaniline**.

Reaction Scheme: Ar-X + **4-Methoxy-2-methylaniline** --(Cul, Ligand, Base)--> Ar-NH-(C₆H₃(OCH₃))

Reagents:

- Aryl halide (lodide or Bromide)
- · 4-Methoxy-2-methylaniline
- Copper(I) iodide (CuI)
- Ligand (e.g., L-proline, N-methylglycine)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., DMSO, DMF)

Procedure:

- To a reaction vessel, add the aryl halide, **4-methoxy-2-methylaniline**, Cul, the ligand, and the base.
- Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction by TLC or GC/MS.
- After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture to remove insoluble salts.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.



 Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Oxidative Polymerization for Triarylamine Polymer Synthesis (General Procedure)

This protocol describes a general method for the synthesis of triarylamine polymers via oxidative coupling, which can be adapted for the polymerization of **4-methoxy-2-methylaniline**.

Reaction Scheme: n (4-Methoxy-2-methylaniline) -- (Oxidant)--> [- (C6H2(OCH3)(CH3)) -NH-]n

Reagents:

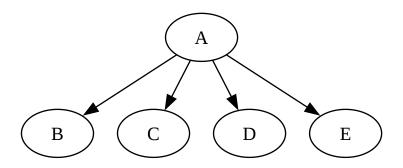
- **4-Methoxy-2-methylaniline** (monomer)
- Oxidant (e.g., Iron(III) chloride (FeCl₃), Ammonium persulfate)
- Solvent (e.g., Chloroform, Dichloromethane)

Procedure:

- Dissolve the **4-methoxy-2-methylaniline** monomer in the chosen solvent in a reaction flask.
- Prepare a solution of the oxidant in a suitable solvent.
- Add the oxidant solution dropwise to the monomer solution at a controlled temperature (often room temperature or below).
- Stir the reaction mixture for a specified period (e.g., 24 hours) to allow for polymerization.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
- Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and oxidant residues.
- Dry the polymer under vacuum.



 Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR for structure confirmation, and UV-Vis spectroscopy for optical properties.



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Conclusion

4-Methoxy-2-methylaniline is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, leading to the synthesis of complex and valuable molecules for the pharmaceutical and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this important synthetic intermediate in their work. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of **4-methoxy-2-methylaniline** as a key starting material is expected to increase.

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